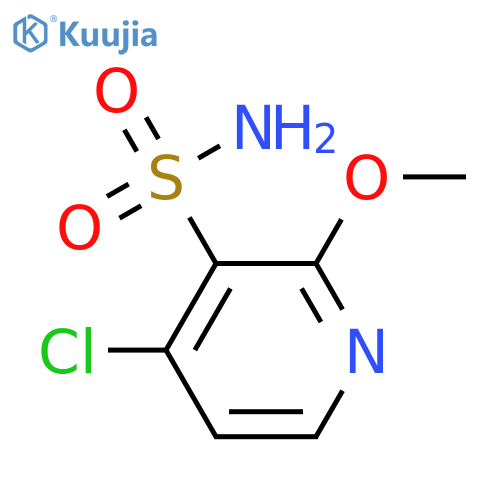Cas no 2229170-78-7 (4-chloro-2-methoxypyridine-3-sulfonamide)
4-クロロ-2-メトキシピリジン-3-スルホンアミドは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピリジン骨格にクロロ基、メトキシ基、スルホンアミド基が選択的に導入された構造を持ち、医薬品や農薬の開発において有用な構築ブロックとして機能します。特に、スルホンアミド部位の反応性を活かした多様な誘導体合成が可能であり、創薬研究における分子設計の柔軟性を提供します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用されています。

2229170-78-7 structure
商品名:4-chloro-2-methoxypyridine-3-sulfonamide
4-chloro-2-methoxypyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-methoxypyridine-3-sulfonamide
- 2229170-78-7
- EN300-1988526
-
- インチ: 1S/C6H7ClN2O3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3,(H2,8,10,11)
- InChIKey: PQEUPABHOJAIJM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1S(N)(=O)=O)OC
計算された属性
- せいみつぶんしりょう: 221.9865910g/mol
- どういたいしつりょう: 221.9865910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 90.7Ų
4-chloro-2-methoxypyridine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988526-0.1g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-2.5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-0.05g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-0.5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-1.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 1g |
$1086.0 | 2023-05-31 | ||
| Enamine | EN300-1988526-0.25g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-10g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 10g |
$4667.0 | 2023-09-16 | ||
| Enamine | EN300-1988526-10.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 10g |
$4667.0 | 2023-05-31 | ||
| Enamine | EN300-1988526-5.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 5g |
$3147.0 | 2023-05-31 | ||
| Enamine | EN300-1988526-5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 5g |
$3147.0 | 2023-09-16 |
4-chloro-2-methoxypyridine-3-sulfonamide 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
2229170-78-7 (4-chloro-2-methoxypyridine-3-sulfonamide) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
